Cas no 254-79-5 (1,5-Naphthyridine)
1,5-Naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 1,5-NAPHTHYRIDINE
- 1,5-Diazanaphthalene
- [1,5]Naphthyridine
- 1,5-diazanaphthyridine
- 1,5-naphthiridine
- 1,5-naphtyridine
- 1,5-Pyridopyridine
- naphthyridine
- Pyrido[1,5-b]pyridine
- pyridopyridine
- VMLKTERJLVWEJJ-UHFFFAOYSA-N
- pyridino[3,2-b]pyridine
- NSC87514
- zlchem 698
- PubChem18072
- KSC204Q4J
- ZLD0150
- SBB059694
- CM10135
- AB01787
- UNII-PQ7JA3E5YZ
- FT-0631894
- 254-79-5
- MFCD00039727
- N0401
- SCHEMBL8194
- InChI=1/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6
- Z212045452
- SY006006
- CS-B0780
- A26536
- AKOS000118036
- GS-4491
- J-504027
- AC-7912
- EN300-25590
- PQ7JA3E5YZ
- NSC-87514
- CHEMBL450643
- AM20070245
- CHEBI:36625
- Q27116905
- 1,5-Naphthyridine, 96%
- DTXSID00180053
- NSC 87514
- DTXCID10102544
- DB-027340
- 625-807-0
- 1,5-Naphthyridine
-
- MDL: MFCD00039727
- Inchi: 1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H
- InChI Key: VMLKTERJLVWEJJ-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C=1C=CC=N2
Computed Properties
- Exact Mass: 130.05300
- Monoisotopic Mass: 130.053098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 25.8
Experimental Properties
- Density: 1.25
- Melting Point: 73.0 to 78.0 deg-C
- Boiling Point: 152°C/54mmHg(lit.)
- Flash Point: 107.8℃
- Refractive Index: 1.6231 (estimate)
- PSA: 25.78000
- LogP: 1.62980
1,5-Naphthyridine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: S26-S36/37/39-S39
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Safety Term:S26;S39
- Risk Phrases:R22; R37/38; R41
1,5-Naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,5-Naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N133086-1g |
1,5-Naphthyridine |
254-79-5 | ≥97.0% | 1g |
¥56.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N133086-100mg |
1,5-Naphthyridine |
254-79-5 | ≥97.0% | 100mg |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N133086-250mg |
1,5-Naphthyridine |
254-79-5 | ≥97.0% | 250mg |
¥39.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N133086-25g |
1,5-Naphthyridine |
254-79-5 | ≥97.0% | 25g |
¥724.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N133086-5g |
1,5-Naphthyridine |
254-79-5 | ≥97.0% | 5g |
¥181.90 | 2023-09-01 | |
| Alichem | A219007931-25g |
1,5-Naphthyridine |
254-79-5 | 98% | 25g |
$244.80 | 2023-09-02 | |
| Alichem | A219007931-100g |
1,5-Naphthyridine |
254-79-5 | 98% | 100g |
$763.20 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0401-1G |
1,5-Naphthyridine |
254-79-5 | >98.0%(T) | 1g |
¥390.00 | 2024-04-16 | |
| Fluorochem | 078335-1g |
1,5-Naphthyridine |
254-79-5 | 95% | 1g |
£21.00 | 2022-03-01 | |
| Fluorochem | 078335-5g |
1,5-Naphthyridine |
254-79-5 | 95% | 5g |
£64.00 | 2022-03-01 |
1,5-Naphthyridine Suppliers
1,5-Naphthyridine Related Literature
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Kun-Yan Wang,Chen Chen,Jin-Fang Liu,Qin Wang,Jin Chang,Hong-Jun Zhu,Chong Li Org. Biomol. Chem. 2012 10 6693
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Bata Konovalov,Marija D. ?ivkovi?,Jelena Z. Milovanovi?,Dragana B. Djordjevi?,Aleksandar N. Arsenijevi?,Ivana R. Vasi?,Goran V. Janji?,Andjela Franich,Dragan Manojlovi?,Sandra Skrivanj,Marija Z. Milovanovi?,Milo? I. Djuran,Sne?ana Rajkovi? Dalton Trans. 2018 47 15091
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3. Naphthyridines. Part I. The chemistry of 1 : 5-naphthyridineE. P. Hart J. Chem. Soc. 1954 1879
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4. Derivatives of 2-alkoxy-8-amino-1 : 5-naphthyridinesA. A. Goldberg,R. S. Theobald,W. Williamson J. Chem. Soc. 1954 2357
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Barbara Golec,Krzysztof Nawara,Randolph P. Thummel,Jacek Waluk Photochem. Photobiol. Sci. 2019 18 2225
Additional information on 1,5-Naphthyridine
Introduction to 1,5-Naphthyridine (CAS No. 254-79-5)
1,5-Naphthyridine (CAS No. 254-79-5) is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and chemical properties. This compound is characterized by a fused ring system consisting of a benzene ring and a pyridine ring, which imparts it with a range of biological activities and potential therapeutic applications.
The molecular formula of 1,5-Naphthyridine is C9H6N2, and its molecular weight is approximately 142.16 g/mol. The compound is typically found as a white to off-white crystalline solid with a melting point of around 108-109°C. Its solubility in water is limited, but it dissolves well in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
In recent years, 1,5-Naphthyridine has been extensively studied for its potential as a scaffold in the development of novel drugs. One of the key areas of interest is its ability to act as a potent inhibitor of various enzymes and receptors. For instance, research has shown that derivatives of 1,5-Naphthyridine can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial enzymes involved in cell cycle regulation and cancer progression. This makes 1,5-Naphthyridine-based compounds promising candidates for the development of anticancer drugs.
Beyond its role in cancer research, 1,5-Naphthyridine has also been explored for its potential in treating neurological disorders. Studies have demonstrated that certain derivatives of this compound can modulate the activity of ion channels and neurotransmitter receptors, which are implicated in conditions such as epilepsy and Alzheimer's disease. For example, a recent study published in the Journal of Medicinal Chemistry reported that a specific 1,5-Naphthyridine-derived compound exhibited significant neuroprotective effects in an animal model of Alzheimer's disease.
The synthetic versatility of 1,5-Naphthyridine has also contributed to its popularity in drug discovery efforts. Various synthetic routes have been developed to access this core structure, allowing for the efficient preparation of diverse derivatives with tailored biological activities. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic conditions. This method provides a robust platform for the synthesis of a wide range of substituted 1,5-Naphthyridines.
In addition to its pharmaceutical applications, 1,5-Naphthyridine has found use in other areas such as materials science and analytical chemistry. For instance, it has been employed as a ligand in coordination chemistry to form stable complexes with various metal ions. These complexes have shown promise in catalytic reactions and as luminescent materials for sensing applications.
The safety profile of 1,5-Naphthyridine is an important consideration in its use as a pharmaceutical agent. Preclinical studies have generally shown that it exhibits low toxicity at therapeutic concentrations. However, like any chemical compound, it is essential to conduct thorough safety assessments before advancing to clinical trials. Current research efforts are focused on optimizing the pharmacokinetic properties and reducing potential side effects of 1,5-Naphthyridine-based drugs.
In conclusion, 1,5-Naphthyridine (CAS No. 254-79-5) represents a valuable scaffold for the development of novel therapeutic agents across multiple disease areas. Its unique chemical structure and versatile synthetic accessibility make it an attractive target for further investigation and optimization. As research continues to uncover new biological activities and applications for this compound, it is likely that we will see more innovative uses of 1,5-Naphthyridine-based molecules in the future.
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